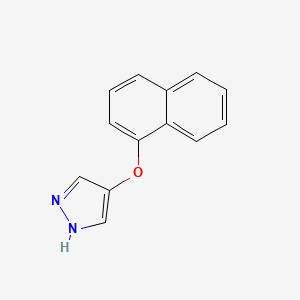
4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione is a synthetic organic compound belonging to the naphthoquinone family. It is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to a naphthalene-1,2-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate naphthalene derivatives with suitable reagents under controlled conditions. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition, oxidation, and cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on molecular targets, such as enzymes and receptors, can lead to various biological outcomes, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione include other naphthoquinone derivatives such as menadione (vitamin K3), juglone, and lawsone. These compounds share structural similarities and exhibit comparable chemical and biological properties .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of hydroxyl, methoxy, and methyl groups in specific positions on the naphthoquinone core can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
78239-27-7 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-6-3-7(16-2)4-8-11(6)9(13)5-10(14)12(8)15/h3-5,13H,1-2H3 |
InChI Key |
RSRZXWGCQDTUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC(=O)C2=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)










![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)

